molecular formula C13H18ClN3O3S B5460310 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide

4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide

货号 B5460310
分子量: 331.82 g/mol
InChI 键: NCKFSRCWVYBVKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first identified as a potential therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis, and has since been investigated for its potential in treating other conditions such as psoriasis, inflammatory bowel disease, and multiple sclerosis.

作用机制

4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide specifically targets JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide blocks the downstream signaling of these cytokines and reduces the activity of immune cells such as T cells and B cells.
Biochemical and Physiological Effects:
The immunosuppressive effects of 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide have been demonstrated in several preclinical and clinical studies. In a phase II clinical trial for rheumatoid arthritis, 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide was shown to significantly reduce disease activity compared to placebo. It has also been shown to be effective in treating psoriasis and inflammatory bowel disease in clinical trials.

实验室实验的优点和局限性

One advantage of 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide is its specificity for JAK3, which allows for targeted inhibition of immune cell activity. However, its immunosuppressive effects may also have limitations in certain contexts, as it can increase the risk of infection and may interfere with normal immune function.

未来方向

There are several potential future directions for research on 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide. One area of interest is its potential for treating other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, there is ongoing research on developing more selective JAK inhibitors that target specific cytokine signaling pathways, which may have fewer side effects than broad-spectrum inhibitors like 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide. Finally, there is interest in exploring the potential of JAK inhibitors in combination with other immunomodulatory therapies for autoimmune diseases.

合成方法

The synthesis of 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylpiperazine to form 4-(N,N-dimethylamino)phenylsulfonyl chloride. This intermediate is then reacted with N,N-dimethyl-1,4-diaminobutane to produce 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide.

科学研究应用

4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide has been extensively studied for its immunosuppressive properties, particularly in the context of autoimmune diseases. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines that play a role in inflammation and immune response.

属性

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-15(2)13(18)16-7-9-17(10-8-16)21(19,20)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKFSRCWVYBVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。